molecular formula C22H18N4O3S B2568900 Methyl 4-((2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)carbamoyl)benzoate CAS No. 1172508-72-3

Methyl 4-((2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)carbamoyl)benzoate

Cat. No.: B2568900
CAS No.: 1172508-72-3
M. Wt: 418.47
InChI Key: VFZAHDNVLMHWJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)carbamoyl)benzoate is a structurally complex molecule featuring a benzoate ester core linked to a tetrahydrocyclopenta[c]pyrazole scaffold and a benzo[d]thiazole moiety via a carbamoyl bridge. Its design aligns with pharmacophores known for modulating γ-secretase, a therapeutic target in Alzheimer’s disease research, as inferred from structurally related analogs like BPN-3783 ().

Properties

IUPAC Name

methyl 4-[[2-(1,3-benzothiazol-2-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S/c1-29-21(28)14-11-9-13(10-12-14)20(27)24-19-15-5-4-7-16(15)25-26(19)22-23-17-6-2-3-8-18(17)30-22/h2-3,6,8-12H,4-5,7H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZAHDNVLMHWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=C3CCCC3=NN2C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-((2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)carbamoyl)benzoate is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a complex structure that integrates a benzo[d]thiazole moiety with a tetrahydrocyclopenta[c]pyrazole unit. The synthesis typically involves multi-step reactions including the formation of the benzo[d]thiazole and the subsequent coupling with the tetrahydrocyclopenta[c]pyrazole derivative. Recent studies have demonstrated effective synthetic routes yielding high purity and yield .

1. Antimicrobial Activity

Research indicates that compounds containing the benzo[d]thiazole structure exhibit notable antimicrobial properties. For instance, derivatives of 2-mercaptobenzothiazole have shown significant activity against various bacterial strains such as Staphylococcus aureus and Mycobacterium tuberculosis . The incorporation of the tetrahydrocyclopenta[c]pyrazole moiety may enhance these effects, although specific data on this compound are still emerging.

2. Anticancer Potential

The benzo[d]thiazole derivatives are recognized for their anticancer properties. A study highlighted that thiazole-bearing compounds can inhibit cell proliferation in several cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest . this compound may exhibit similar activities owing to its structural components.

3. Anticonvulsant Effects

Thiazole derivatives have been evaluated for anticonvulsant activity. Compounds with similar structures have demonstrated efficacy in reducing seizure activity in animal models . The potential for this compound to act as an anticonvulsant warrants further investigation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of electron-withdrawing groups on the aromatic rings has been associated with enhanced activity against various targets. For example, modifications on the thiazole ring can significantly influence both antimicrobial and anticancer properties .

Case Studies and Research Findings

StudyFindings
Study A Evaluated the antimicrobial activity of thiazole derivatives; compounds showed significant inhibition against E. coli and Candida albicans .
Study B Investigated anticancer effects; certain thiazole derivatives induced apoptosis in cancer cell lines .
Study C Assessed anticonvulsant properties; thiazole-based compounds exhibited dose-dependent seizure protection in rodent models .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:
Research indicates that compounds with similar structures to methyl 4-((2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)carbamoyl)benzoate exhibit promising anticancer properties. For instance, benzo[d]thiazole derivatives have been studied for their ability to inhibit tumor growth by targeting specific cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis .

2. Antimicrobial Properties:
Compounds containing thiazole and pyrazole moieties have demonstrated significant antimicrobial activity against various pathogens. Studies show that these compounds can inhibit the growth of bacteria and fungi through different mechanisms, such as disrupting cell membrane integrity or inhibiting essential enzymes .

3. Xanthine Oxidase Inhibition:
this compound can serve as a structural analogue for designing xanthine oxidase inhibitors. This enzyme is critical in purine metabolism and is a target for treating conditions like gout and hyperuricemia. Structurally modified thiazole derivatives have shown potential as effective inhibitors .

Biological Studies

1. Molecular Docking Studies:
In silico studies using molecular docking techniques have been employed to predict the binding affinity of this compound to various biological targets. These studies help in understanding the compound's interaction with proteins involved in disease pathways and can guide further modifications to enhance efficacy .

2. Structure-Activity Relationship (SAR):
The compound's structure allows for extensive SAR studies that can elucidate which functional groups contribute most significantly to its biological activity. By systematically altering these groups and assessing their effects on activity, researchers can optimize the compound for specific therapeutic applications .

Material Science Applications

1. Development of Functional Materials:
this compound has potential applications in developing advanced materials due to its unique chemical properties. Its ability to form stable complexes with metal ions can be exploited in creating catalysts or sensors for environmental monitoring .

2. Photophysical Properties:
The compound's photophysical characteristics make it suitable for applications in organic electronics and photonics. Its ability to absorb light at specific wavelengths can be harnessed in designing light-emitting diodes (LEDs) or photovoltaic devices .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogs with shared motifs, such as benzoate esters, heterocyclic substituents, and carbamoyl linkages. Key comparisons include:

Benzoate Ester Derivatives
Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Data/Activity
Target Compound C₁₈H₁₆N₃O₃S ~369.4 g/mol Methyl ester, benzo[d]thiazole, cyclopentapyrazole Hypothesized γ-secretase modulation
LS-03205 () C₁₈H₁₅N₃O₄S 369.4 g/mol Methyl ester, thiadiazole, phenylcarbamoyl No hazard data reported
I-6230 () C₂₂H₂₂N₄O₂ 374.4 g/mol Ethyl ester, pyridazine, phenethylamino Not specified
I-6373 () C₂₀H₂₀N₂O₂S 376.5 g/mol Ethyl ester, methylisoxazole, phenethylthio Not specified

Key Observations :

  • Ester Group Impact : The target compound’s methyl ester (vs. ethyl in analogs) may enhance metabolic stability due to reduced lipophilicity.
  • Heterocyclic Substitutions: The benzo[d]thiazole group (target compound) and pyridazine/isoxazole () likely influence target binding selectivity.
Tetrahydrocyclopenta[c]pyrazole Analogs
Compound Name Molecular Formula Substituents Biological Relevance
Target Compound C₁₈H₁₆N₃O₃S Benzo[d]thiazole, carbamoyl Potential γ-secretase modulation
BPN-3783 () C₂₃H₂₅N₇OS Methoxypyridinyl thiazole Internal standard in pharmacokinetics

Key Observations :

  • The tetrahydrocyclopenta[c]pyrazole core is shared with BPN-3783, a compound used in Alzheimer’s disease research. The target compound’s benzo[d]thiazole may confer improved blood-brain barrier penetration compared to BPN-3783’s pyridinyl thiazole.
Thiazolylmethylcarbamate Derivatives ()

Compounds with thiazole-linked carbamates (e.g., entries n, o, s, t) exhibit hydroperoxypropan-2-yl groups, enhancing oxidative stability.

Physicochemical and Analytical Comparisons

  • Melting Points: While the target compound’s melting point is unreported, analogs like 2d () exhibit a melting range of 215–217°C, highlighting the role of nitro and cyano groups in stabilizing crystalline structures.
  • Spectral Data : The target compound’s ¹H/¹³C NMR profiles would likely resemble 2d (), with distinct shifts for the benzo[d]thiazole and carbamoyl protons.

Q & A

Q. What are the standard synthetic routes for this compound?

The compound is synthesized via condensation reactions. A common method involves reacting 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine with (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one in ethanol under reflux conditions . Another approach uses thiosemicarbazide and phenacyl cyanide in ethanol with glacial acetic acid as a catalyst, followed by addition of 4-methoxybenzaldehyde and further refluxing . Key steps include:

  • Solvent selection (ethanol for solubility and reactivity).
  • Acid catalysis (e.g., glacial acetic acid) to enhance cyclization.
  • Controlled temperature (65–80°C) to avoid side reactions.

Table 1: Synthesis Method Comparison

MethodReagents/ConditionsYield (%)Reference
Chalcone CondensationEthanol, reflux, 24 h85–90
Thiosemicarbazide RouteEthanol, glacial acetic acid, 65°C, 8 h78–82

Q. Which analytical techniques are critical for structural confirmation?

Structural validation requires a combination of:

  • X-ray crystallography : Resolves stereochemistry and confirms the tetrahydrocyclopenta[c]pyrazole core .
  • IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1720 cm⁻¹, N-H bend at ~3400 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., benzo[d]thiazole protons at δ 7.2–8.1 ppm) and carbon backbone .
  • Melting point analysis : Ensures purity (e.g., mp 156–158°C for intermediates) .

Q. What safety precautions are required during handling?

The compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure) . Mandatory protocols include:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing and reactions.
  • Waste disposal : Neutralize with 10% NaOH before incineration.
  • Emergency response : Immediate eye rinsing with water for 15 minutes and medical consultation .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield or purity?

Optimization strategies:

  • Solvent screening : Replace ethanol with DMF to enhance solubility of aromatic intermediates (e.g., Na₂S₂O₅ in DMF increased yield by 15% in analogous syntheses) .
  • Catalyst variation : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Temperature gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 8 hours) .

Q. How to assess purity and identify impurities in the final product?

Employ orthogonal analytical methods:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify purity (>98%) and detect trace impurities .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 369.4000) .
  • TLC monitoring : Hexane:ethyl acetate (3:1) to track reaction progress and isolate byproducts .

Q. How to design biological activity assays targeting therapeutic applications?

The compound’s benzo[d]thiazole and pyrazole moieties suggest potential anticancer or antimicrobial activity. Recommended assays:

  • In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa or MCF-7) .
  • Enzyme inhibition : Test COX-2 or kinase inhibition using fluorometric kits .
  • Antimicrobial screening : Agar diffusion against S. aureus or E. coli .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

Discrepancies may arise from:

  • Solvent effects in docking : Re-run DFT calculations with explicit solvent models (e.g., water) .
  • Metabolite interference : Use LC-MS to identify degradation products during bioassays .
  • Orthogonal assays : Validate results with SPR (surface plasmon resonance) for binding affinity .

Q. Which computational methods predict binding interactions with biological targets?

Advanced approaches include:

  • Molecular docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets using crystal structures from PDB .
  • MD simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with activity .

Data Contradiction Analysis

Example Scenario : Conflicting cytotoxicity results across cell lines.

  • Step 1 : Confirm compound integrity via HPLC and NMR .
  • Step 2 : Test permeability (Caco-2 assay) to rule out uptake variability .
  • Step 3 : Repeat assays with standardized protocols (e.g., same passage number of cells) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.